molecular formula C9H10ClNO2 B13616916 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid

Cat. No.: B13616916
M. Wt: 199.63 g/mol
InChI Key: FVIPELGECXOAEF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid typically involves the reaction of 2-chloro-3-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a methyl group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted phenylacetic acids.

Scientific Research Applications

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetic acid
  • 2-Amino-2-(3-chlorophenyl)acetic acid
  • 2-Amino-2-(4-chlorophenyl)acetic acid

Uniqueness

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-amino-2-(2-chloro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10ClNO2/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

FVIPELGECXOAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)Cl

Origin of Product

United States

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